
Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate is an organic compound with a unique structure that includes a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate typically involves multi-step processes. One common method starts with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which methyl (2-methyl-5-oxo-2,5-dihydrofuran-3-yl) succinate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-5-methylfuran: This compound shares a similar furan ring structure but differs in its functional groups.
(4-alkanoyl-5-oxo-2,5-dihydrofuran-3-yl)methyl phosphate: This compound has a similar core structure but includes phosphate groups.
Uniqueness
Its distinct structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
61222-85-3 |
|---|---|
Molekularformel |
C10H12O6 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate |
InChI |
InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OCUCWKDJXROTLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
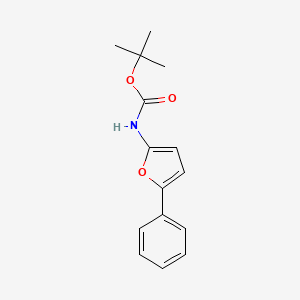



![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)
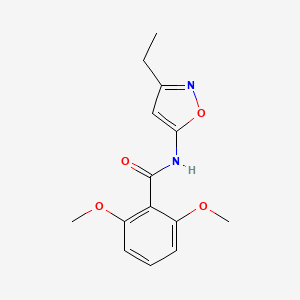
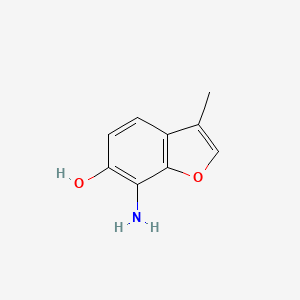
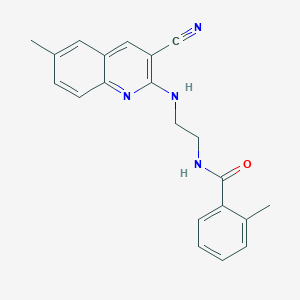
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
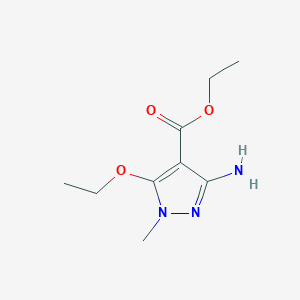
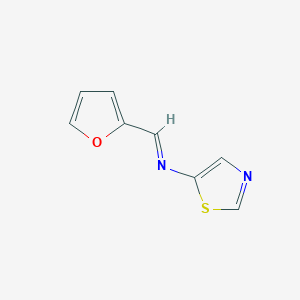
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
